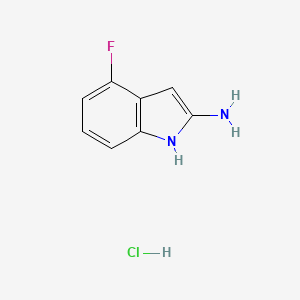

2-Amino-4-fluoroindole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-2-1-3-7-5(6)4-8(10)11-7;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVYFPVRBJVTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)N)C(=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Fluoroindole Hydrochloride

Mechanistic Pathways of Fluoroindole Ring Formation

The formation of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this vital scaffold. For substituted indoles, such as 2-Amino-4-fluoroindole, the synthetic pathways are designed to precisely install the desired functional groups. The formation of the fluoroindole ring can be approached through several mechanistic routes, primarily categorized as electrophilic or reductive cyclizations.

Electrophilic cyclization is a powerful strategy for forming cyclic structures from linear precursors through the addition of an electrophile. longdom.org In the context of indole synthesis, this mechanism typically involves an intramolecular electrophilic attack from a side chain onto an electron-rich aromatic ring. The general mechanism proceeds through the formation of a cationic intermediate, which, after rearrangement and deprotonation, yields the final cyclic product. longdom.org

While many indole syntheses, like the Fischer indole synthesis, involve acid-catalyzed cyclization, other methods utilize specific electrophiles to initiate ring closure. For instance, the activation of a carbon-carbon triple bond in an appropriately substituted aniline (B41778) derivative by an electrophilic source (e.g., I₂, ICl) can trigger cyclization. chim.it The process involves the electrophile adding to the alkyne, creating a reactive intermediate that is susceptible to nucleophilic attack by the aniline nitrogen, leading to the formation of the indole ring. chim.it

The key steps in a generalized electrophilic cyclization for indole formation are:

Activation: An electrophile (E⁺) attacks a π-bond (e.g., an alkene or alkyne) on a side chain attached to an aniline precursor.

Intermediate Formation: This attack generates a carbocation intermediate. longdom.org

Intramolecular Attack: The electron-rich aniline ring, specifically the carbon ortho to the amino group, attacks the carbocation.

Rearomatization: The resulting cyclic intermediate undergoes deprotonation to restore the aromaticity of the benzene (B151609) ring, thus forming the indole scaffold.

The interplay between reaction kinetics and thermodynamics can be crucial, as some reactions may yield a kinetic product that can be converted to a more stable thermodynamic product over time or under different conditions. escholarship.org

Table 1: Key Steps in Electrophilic Cyclization for Indole Synthesis

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Electrophilic Attack | An external electrophile attacks a π-system on the aniline side chain. | Carbocation or halonium ion |

| 2. Intramolecular Cyclization | The electron-rich benzene ring attacks the electrophilically activated side chain. | Cyclic cationic intermediate |

| 3. Deprotonation | A proton is removed to restore aromaticity. | Neutral indole product |

Reductive cyclization offers a complementary and highly effective route to 2-aminoindoles, particularly when starting from ortho-nitro-substituted precursors. This pathway is characterized by the chemical reduction of a nitro group, which generates a reactive nitrogen species (an amino or hydroxylamino group) that subsequently undergoes an intramolecular cyclization.

A common precursor for the synthesis of 2-aminoindoles via this mechanism is a substituted (2-nitrophenyl)acetonitrile. The transformation involves two critical steps:

Reduction of the Nitro Group: The ortho-nitro group is reduced. This can be achieved using various reducing agents, such as zinc or iron in acidic media, or through catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst). researchgate.net The reduction can proceed completely to the amine (-NH₂) or stop at the hydroxylamine (B1172632) (-NHOH) stage.

Intramolecular Cyclization: The newly formed amino or hydroxylamino group acts as an intramolecular nucleophile, attacking the adjacent nitrile group (-CN). This nucleophilic addition leads to the formation of the five-membered pyrrole (B145914) ring fused to the benzene ring. Tautomerization of the resulting intermediate yields the aromatic 2-aminoindole structure.

Catalytic hydrogenation of (2-nitrophenyl)acetonitriles has been shown to be an effective method for producing N-hydroxy-2-aminoindoles. researchgate.net In the synthesis of 2-Amino-4-fluoroindole, the starting material would logically be (5-fluoro-2-nitrophenyl)acetonitrile. The reduction of the nitro group, followed by the intramolecular attack of the resulting amine onto the nitrile carbon, closes the ring to form the desired product.

Table 2: Comparison of Cyclization Mechanisms for Fluoroindole Formation

| Feature | Electrophilic Cyclization | Reductive Cyclization |

|---|---|---|

| Key Precursor | Aniline derivative with an unsaturated side chain (e.g., alkyne) | Ortho-nitroaryl derivative (e.g., 2-nitrophenylacetonitrile) |

| Initiating Step | Attack by an external electrophile on the side chain | Reduction of the nitro group |

| Key Intermediate | Carbocationic intermediate | Amino or hydroxylamino intermediate |

| Ring-Closing Step | Intramolecular electrophilic substitution | Intramolecular nucleophilic addition |

Reactivity Studies of the Amino Group in 2-Amino-4-fluoroindole Hydrochloride

The amino group at the C2 position of the indole ring imparts a unique reactivity profile to the molecule. This functionality is part of a cyclic amidine system, where the nitrogen atom is adjacent to a carbon-nitrogen double bond within the pyrrole ring. This structural feature makes the exocyclic amino group nucleophilic and susceptible to a variety of chemical transformations.

The reactivity of the 2-amino group includes:

Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding 2-acylaminoindoles.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to mixtures of N-alkylated and C3-alkylated products depending on the reaction conditions. bhu.ac.in

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and acid) can lead to the formation of a diazonium salt, which can be unstable but may serve as an intermediate for further functionalization. Kinetic studies on related indoles show that nitrosation can occur at the N1 position as well. rsc.org

Reaction with Carbonyls: Condensation with aldehydes and ketones to form Schiff bases or related adducts.

As 2-Amino-4-fluoroindole hydrochloride is a salt, the 2-amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation significantly alters its reactivity. The lone pair of electrons on the nitrogen is no longer available, which deactivates the group, preventing it from acting as a nucleophile. Furthermore, the electron-withdrawing nature of the -NH₃⁺ group reduces the electron density of the entire indole ring system, making it less susceptible to electrophilic attack compared to the free base form. Any reaction involving the nucleophilicity of the amino group would first require deprotonation by treatment with a base.

Reactivity Studies of the Fluoro Substituent in 2-Amino-4-fluoroindole Hydrochloride

The fluorine atom at the C4 position of the indole ring is attached to an aromatic system and its reactivity is dominated by nucleophilic aromatic substitution (SₙAr) mechanisms. In contrast to SN2 reactions where fluoride (B91410) is a poor leaving group, fluorine is often a highly effective leaving group in SₙAr reactions. stackexchange.com

The mechanism for SₙAr involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom, breaking the aromaticity of the benzene ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The fluoride ion is eliminated, and the aromaticity of the ring is restored.

The viability of displacing the 4-fluoro substituent depends on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, or amines can potentially replace the fluorine atom. The presence of the 2-amino group (in its unprotonated form) is electron-donating, which would generally deactivate the ring towards nucleophilic attack. However, the specific electronic interplay between the fused pyrrole ring and the substituents would determine the precise reactivity at the C4 position.

Reaction Kinetics and Thermodynamic Analyses in Fluoroindole Transformations

A comprehensive understanding of the chemical transformations involving 2-Amino-4-fluoroindole hydrochloride requires detailed kinetic and thermodynamic studies. Such analyses provide critical insights into reaction rates, mechanisms, and the feasibility of synthetic routes.

Reaction Kinetics: Kinetic studies focus on measuring the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For the formation of the fluoroindole ring, kinetic analysis could elucidate the order of the reaction with respect to each reactant, helping to confirm the proposed mechanistic steps. For example, in an electrophilic cyclization, determining the rate law would clarify the involvement of the electrophile and the aniline precursor in the rate-determining step. Atmospheric oxidation studies on the parent indole molecule have utilized kinetic modeling to understand reaction pathways and lifetimes. copernicus.org Similarly, kinetic investigations into the reactivity of the 2-amino group, such as its nitrosation, can reveal atypical mechanisms and the influence of acidity. rsc.org

Thermodynamic Analyses: Thermodynamic studies determine the energy changes that occur during a reaction, indicating whether a transformation is favorable and what the position of equilibrium will be. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For cyclization reactions, thermodynamic analysis can predict the stability of the resulting indole ring structure. In reactions where multiple products are possible, thermodynamics can distinguish between the kinetic product (formed fastest) and the thermodynamic product (most stable). escholarship.org For example, the equilibrium between reactants and products in the nitrosation of indoles has been quantitatively assessed, providing values for the equilibrium constants. rsc.org Such data is essential for optimizing reaction conditions to maximize the yield of the desired product in the synthesis and subsequent reactions of 2-Amino-4-fluoroindole.

Advanced Characterization and Spectroscopic Investigations of 2 Amino 4 Fluoroindole Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted fluoroindole like 2-Amino-4-fluoroindole hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with multi-dimensional techniques, would be employed for a comprehensive structural and conformational analysis.

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental techniques for characterizing organic molecules. In the case of 2-Amino-4-fluoroindole hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by the electron-donating amino group, the electron-withdrawing fluorine atom, and the aromatic indole (B1671886) ring system. The protonation of the amino group to form the hydrochloride salt would further deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its electronic environment. The carbon atom attached to the fluorine (C4) would exhibit a large C-F coupling constant, appearing as a doublet. The introduction of the amino group at the C2 position would significantly shift the resonance of C2, and protonation would influence the chemical shifts of nearby carbons.

Predicted ¹H NMR Data for 2-Amino-4-fluoroindole Hydrochloride (Predicted for a solution in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (N-H) | ~11.5 | Broad Singlet | - |

| H3 | ~6.5 | Singlet | - |

| H5 | ~7.0 | Doublet of doublets | J(H5-H6) ≈ 8.0, J(H5-F) ≈ 10.0 |

| H6 | ~7.2 | Triplet | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 |

| H7 | ~6.8 | Doublet | J(H7-H6) ≈ 8.0 |

Predicted ¹³C NMR Data for 2-Amino-4-fluoroindole Hydrochloride (Predicted for a solution in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted ¹J(C-F) (Hz) |

|---|---|---|---|

| C2 | ~150 | Singlet | - |

| C3 | ~100 | Doublet | ~4 |

| C3a | ~125 | Singlet | - |

| C4 | ~158 | Doublet | ~245 |

| C5 | ~110 | Doublet | ~20 |

| C6 | ~122 | Doublet | ~5 |

| C7 | ~105 | Doublet | ~2 |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ucla.edu The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions. nih.gov

For 2-Amino-4-fluoroindole hydrochloride, the ¹⁹F NMR spectrum would likely show a single resonance, as there is only one fluorine atom. The precise chemical shift would provide insight into the electronic effects of the amino group and the protonation state. The signal would be coupled to nearby protons, particularly H3 and H5, providing further structural confirmation through the observed coupling patterns. This sensitivity makes ¹⁹F NMR a powerful tool for studying ligand binding or changes in the molecule's environment. acs.org

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to resolve overlapping signals and establish connectivity between atoms.

COSY: A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, confirming the connectivity of the protons on the benzene (B151609) ring (H5, H6, H7).

HSQC: An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC: An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (those without attached protons) like C2, C3a, C4, and C7a, by observing their long-range correlations to nearby protons.

These techniques, used in concert, would provide a complete and verified assignment of all proton and carbon signals, confirming the structure of 2-Amino-4-fluoroindole hydrochloride.

Vibrational Spectroscopy: Infrared and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is unique to the compound's structure and bonding.

For 2-Amino-4-fluoroindole hydrochloride, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the indole and the protonated amine (NH₃⁺), the C-H bonds of the aromatic ring, C=C stretching vibrations within the ring, and a strong band corresponding to the C-F stretching vibration. The protonation of the amino group would lead to the appearance of strong, broad bands in the 2500-3000 cm⁻¹ region, characteristic of ammonium (B1175870) salts.

FT-Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-F bond would likely produce strong signals.

Predicted Vibrational Frequencies for 2-Amino-4-fluoroindole Hydrochloride

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Indole) | ~3400 (Broad) | Weak |

| N-H Stretch (Ammonium) | ~3000-2500 (Broad, Strong) | Weak |

| Aromatic C-H Stretch | ~3100 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Strong |

| N-H Bend (Ammonium) | ~1610, ~1500 | Medium |

| C-F Stretch | ~1250-1100 (Strong) | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis (MS/MS), offers valuable structural information.

For 2-Amino-4-fluoroindole hydrochloride, the molecular ion peak (M⁺) would correspond to the free base, 2-Amino-4-fluoroindole, after the loss of HCl. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 2-Amino-4-fluoroindole, fragmentation would likely involve the loss of small neutral molecules like HCN or H₂CN, which is a characteristic fragmentation pathway for the indole ring. The presence of the amino group could lead to additional fragmentation pathways.

Predicted Mass Spectrometry Fragmentation for 2-Amino-4-fluoroindole

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 150 | [M]⁺ | Molecular ion of the free base |

| 133 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 123 | [M - HCN]⁺ | Loss of hydrogen cyanide from indole ring |

X-ray Crystallography and Solid-State Structural Analysis

A crystal structure of 2-Amino-4-fluoroindole hydrochloride would unambiguously confirm its constitution and stereochemistry. Key features of interest would include:

The planarity of the indole ring system.

The bond length of the C4-F bond.

The geometry around the C2-N bond.

Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonds involving the protonated amino group (NH₃⁺), the indole N-H, and the chloride counter-ion. These interactions play a crucial role in stabilizing the crystal lattice. The fluorine atom may also participate in weaker C-H···F hydrogen bonds. nih.gov

Without an experimentally determined structure, the exact parameters cannot be known. However, analysis of related halogenated indole derivatives suggests that the packing would be stabilized by a network of hydrogen bonds and potentially π-π stacking interactions between the aromatic rings. ucla.edu

Single Crystal X-ray Diffraction of Fluoroindole Compounds and Complexes

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of molecular structures, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. Studies on various fluoroindole derivatives have elucidated their three-dimensional structures and crystallographic parameters.

For instance, the single-crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one was determined, revealing its molecular geometry. researchgate.net Similarly, the structure of 5-Fluoro-3-(1H-indol-3-ylmethyl)indole was analyzed, showing a dihedral angle of 68.77 (10)° between its two fused ring systems. nih.gov These analyses provide foundational data for understanding the steric and electronic properties of the fluoroindole core.

Crystallographic data for several related indole and fluoroindole derivatives have been reported, showcasing the common crystal systems and space groups in which these compounds crystallize. This information is critical for crystal engineering and materials science applications. researchgate.netmdpi.com

Below is a table summarizing crystallographic data for representative fluoroindole and indole derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one researchgate.net | C₁₇H₁₂FN₃O | Orthorhombic | Pbca | 14.7608(7) | 7.2802(4) | 24.4842(13) | 90 | 90 | 90 | 8 |

| 5-Fluoro-3-(1H-indol-3-ylmethyl)indole nih.gov | C₁₇H₁₃FN₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | - |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative mdpi.com | - | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010 | 98.6180 | 103.8180 | 4 |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione mdpi.com | - | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243 | 90 | 8 |

Hirshfeld Surface Analysis and Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comias.ac.in By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. mdpi.com Red spots on the dnorm map indicate strong, short contacts, such as hydrogen bonds, while blue regions represent weaker and longer contacts. mdpi.comias.ac.in

For many heterocyclic and aromatic compounds, H···H interactions are found to be the most significant contributor to the Hirshfeld surface. nih.govmdpi.com Other important interactions for indole derivatives include O···H/H···O, C···H/H···C, N···H/H···N, and contacts involving halogens like Br···H or Cl···H. nih.govnih.gov In studies of bromo-substituted indole derivatives, the principal contributors to the Hirshfeld surface were H···H (38.7–44.7%), C···H/H···C (20.4–25.7%), O···H/H···O (14.6–17.9%), and Br···H/H···Br (8.2–12.6%) contacts. nih.gov For a triazolo-pyridazino-indole system, the dominant contacts were H···H (39.6%), H···C (22.0%), N···H (12.8%), and Br···H (13.2%). mdpi.com

The table below details the percentage contributions of various intermolecular contacts for several complex heterocyclic systems, illustrating the typical distribution of interactions.

| Interaction Type | Contribution in a Bromo-indole Derivative nih.gov | Contribution in a Triazolo-indole Derivative mdpi.com | Contribution in a Chloro-chromene Derivative nih.gov |

| H···H | 38.7% - 44.7% | 39.6% | 44.7% |

| O···H / H···O | 14.6% - 17.9% | - | 21.8% |

| C···H / H···C | 20.4% - 25.7% | 22.0% | 9.5% |

| N···H / H···N | - | 12.8% | 11.9% |

| Halogen···H | 8.2% - 12.6% (Br) | 13.2% (Br) | 7.2% (Cl) |

Molecular Packing and Hydrogen Bonding Networks in Fluoroindole Crystals

The stability and structure of molecular crystals are largely dictated by a network of intermolecular interactions, with hydrogen bonds being among the strongest and most directional. mdpi.comresearchgate.net In fluoroindole and related indole crystals, hydrogen bonding plays a crucial role in defining the supramolecular architecture. nih.govnih.gov

Common hydrogen bonding motifs in indole derivatives involve the indole N-H group acting as a hydrogen bond donor. nih.gov For example, in the crystal structures of ethyl 5-chloro-1H-indole-2-carboxylate, molecules form inversion dimers linked by pairs of N—H···O hydrogen bonds, creating R₂²(10) graph-set loops. nih.gov These primary structural motifs are then interconnected by other weak interactions, including C-H···π, π-π stacking, and halogen bonds, to build the three-dimensional crystal lattice. nih.govnih.gov

UV-Visible Spectroscopy for Electronic Structure and Photophysical Studies of Fluoroindoles

UV-Visible absorption and fluorescence spectroscopy are key techniques for investigating the electronic transitions and photophysical properties of molecules. libretexts.orglibretexts.org For indole derivatives, these studies provide insights into the effects of substituents, such as fluorine, on the electronic structure and resulting spectral properties. core.ac.uk The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Studies on substituted indoles show that both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the absorption bands. core.ac.uk Fluoroindoles are known to be fluorescent, and their emission properties are of significant interest. For example, poly(5-fluoroindole) has been identified as a good blue-light emitter. researchgate.net

The photophysical properties of various complex indole-based fluorophores have been extensively studied. mdpi.comdigitellinc.com These studies measure key parameters such as the maximum absorption wavelength (λmaxabs), maximum emission wavelength (λem), Stokes shift (the difference between absorption and emission maxima), and fluorescence quantum yield (Φ). digitellinc.com For a series of indole-boron difluoride complexes, absorption maxima were observed in the range of 369–453 nm, with emission maxima between 499–600 nm. digitellinc.com The specific properties are highly dependent on the molecular structure and the solvent environment. core.ac.ukmdpi.com

The table below presents photophysical data for illustrative indole derivatives.

| Compound Class | λmaxabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent |

| Pyrano[3,2-f] and [2,3-g]indoles mdpi.com | - | - | 9000 - 15000 | 0.30 - 0.89 | Acetonitrile (B52724) |

| Indole-boron difluoride complex (with cyano group) digitellinc.com | 369 - 453 | 499 - 600 | - | 0.82 | Dichloromethane |

| 4-Cyano-7-azaindole researchgate.net | ~318 | ~483 | - | - | H₂O |

| 1-Methyl-4-cyano-7-azaindole researchgate.net | ~318 | ~463 | - | - | H₂O |

Electrochemical Characterization of Fluoroindole Derivatives and Related Polymers

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of molecules and to synthesize conductive polymers through electropolymerization. The electrochemical behavior of fluoroindole derivatives is of particular interest for the development of new electronic materials.

A key parameter in these studies is the oxidation potential, which is the potential at which the molecule loses electrons. Research on 5-fluoroindole (B109304) (5FIn) has shown that it can be electrochemically polymerized to form high-quality poly(5-fluoroindole) (P5FIn) films. researchgate.net The oxidation potential of 5FIn was measured to be 1.05 V vs. SCE in boron trifluoride diethyl etherate (BFEE), a value significantly lower than the 1.30 V observed in a conventional acetonitrile solution. researchgate.net This lower potential facilitates the polymerization process.

The resulting P5FIn films exhibit good electrochemical behavior and thermal stability. researchgate.net Spectroscopic analysis of the polymer indicates that the polymerization primarily occurs at the C(2) and C(3) positions of the indole ring. researchgate.net The electrochemical fluorination of indole derivatives is another area of study, providing routes to synthesize various fluorinated products, including monofluoroindoles and difluoro-dihydroindoles. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Amino 4 Fluoroindole Hydrochloride

Electronic Structure Calculations of Fluoroindole Systems

Electronic structure calculations are fundamental to understanding the intrinsic properties of fluoroindole systems. These calculations provide detailed information about the electron distribution, molecular orbitals, and energetic landscape of the molecule.

Density Functional Theory (DFT) has become a standard method for the quantum chemical study of organic molecules, including fluoroindole derivatives. rsc.orgyoutube.comcond-mat.de DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system. mdpi.com For fluoroindoles, DFT can be employed to calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that helps in characterizing the chemical reactivity and kinetic stability of the molecule. nih.gov

DFT methods, with various functionals and basis sets, allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, the B3LYP functional combined with a suitable basis set like 6-311G(d,p) is commonly used for optimizing the molecular structure and calculating the frontier molecular orbitals of similar heterocyclic compounds. nih.gov These calculations can reveal how the fluorine substituent and the amino group influence the electronic structure of the indole (B1671886) ring.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies |

| M06-2X | 6-311++G(d,p) | Non-covalent interactions, thermochemistry |

| ωB97X-D | def2-TZVP | Long-range corrected interactions, electronic properties |

This table provides examples of commonly used DFT methods and is not exhaustive.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like 2-Amino-4-fluoroindole, which has rotatable bonds, multiple conformers may exist. nih.gov

Conformer analysis involves identifying all possible low-energy conformations and determining their relative stabilities. researchgate.net Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the energy of each resulting structure. researchgate.netneurips.cc The results of such an analysis for 2-Amino-4-fluoroindole would reveal the preferred orientation of the amino group and the geometry of the indole ring system, taking into account the electronic effects of the fluorine atom. The small energy differences between conformers can indicate the possibility of their interconversion at room temperature. nih.gov

A key aspect of computational chemistry is the ability to correlate calculated parameters with experimentally observable data. For fluoroindoles, a particularly relevant application is the prediction of 19F NMR chemical shifts. nih.gov DFT and other electronic structure methods can calculate the nuclear shielding tensors, which are then converted into chemical shifts. nih.gov

Studies on fluorinated amino acids have shown that the accuracy of these predictions depends on the chosen computational method, including the functional, basis set, and the model used to simulate the solvent environment. nih.gov By comparing the calculated chemical shifts with experimental spectra, researchers can validate their computational models and gain a deeper understanding of how the electronic environment around the fluorine atom influences its NMR signal. This correlation is invaluable for structural elucidation and for interpreting experimental data.

Reaction Mechanism Elucidation via Computational Methods for Fluoroindole Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. scielo.br For reactions involving fluoroindoles, such as their synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, products, intermediates, and transition states.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, in the synthesis of substituted indoles, computational studies can help to explain the observed regioselectivity by comparing the activation barriers of different possible reaction pathways. nih.govrsc.org Natural Bond Orbital (NBO) analysis can also be employed to understand the electronic changes that occur during the reaction. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.govmdpi.com An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion.

For 2-Amino-4-fluoroindole hydrochloride, MD simulations can provide insights into its conformational flexibility in different environments, such as in solution. mdpi.com By simulating the molecule over a period of time, one can observe the transitions between different conformations and understand the dynamic equilibrium. mdpi.com Furthermore, MD simulations are well-suited for studying intermolecular interactions. By placing the fluoroindole molecule in a simulation box with solvent molecules or other solutes, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions that govern its behavior in a condensed phase.

Theoretical Studies of Intermolecular Interactions: Quadrupole Interactions Involving Fluoroindole Moieties

The distribution of charge within a molecule can be described by its multipole moments, including the dipole moment and the quadrupole moment. While dipole-dipole interactions are well-known, quadrupole interactions can also play a significant role in the intermolecular forces, particularly in aromatic systems. arxiv.org

The fluoroindole moiety, with its aromatic ring and heteroatoms, will possess a significant quadrupole moment. Theoretical studies can be conducted to calculate the quadrupole moment of 2-Amino-4-fluoroindole and to investigate how it influences the interactions between molecules in the solid state or in solution. aps.orgresearchgate.netresearchgate.net These quadrupole interactions can affect the packing of molecules in a crystal lattice and the orientation of molecules in a liquid. Understanding these higher-order electrostatic interactions is important for a complete picture of the intermolecular forces that govern the physical properties of fluoroindole-containing materials.

Applications of 2 Amino 4 Fluoroindole Hydrochloride in Medicinal Chemistry and Ligand Design Research

2-Amino-4-fluoroindole Hydrochloride as a Privileged Scaffold for Ligand Design

The indole (B1671886) scaffold is considered a privileged framework in drug discovery due to its ability to mimic the structure of tryptophan and its presence in key biomolecules like serotonin, leading to high-affinity binding to a variety of receptors. rjpn.orgnih.govnih.gov The 2-aminoindole moiety, in particular, offers a key interaction point, often acting as a hydrogen bond donor or acceptor, which is crucial for molecular recognition at a target protein's active site.

The incorporation of a fluorine atom at the 4-position of the indole ring further enhances the scaffold's utility. Fluorine's high electronegativity can alter the electron distribution of the indole ring, influencing its pKa and hydrogen bonding capabilities. nih.gov This strategic fluorination can lead to improved intrinsic potency, enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, and increased membrane permeability. researchgate.netnih.gov The 2-Amino-4-fluoroindole hydrochloride scaffold, therefore, combines the inherent biological relevance of the indole ring with the advantageous properties conferred by both the 2-amino group and the 4-fluoro substituent, making it an attractive starting point for designing libraries of compounds for drug discovery programs. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluoroindole Analogs

The position of the fluorine atom on the indole ring is a critical determinant of a compound's biological and physicochemical properties. The introduction of fluorine into the benzene (B151609) ring of an indole derivative can strengthen its inhibitory activity. nih.gov For instance, studies on various halogenated indoles have shown that the placement of a halogen (like fluorine, chlorine, or bromine) at position 5 or 7 of the aromatic ring can significantly affect cytotoxicity. mdpi.com

Fluorine's influence stems from its unique electronic properties and small size. As the most electronegative element, it can modulate the acidity of nearby protons (e.g., the indole N-H) and the strength of hydrogen bonds. researchgate.net This can alter how the molecule interacts with its biological target. Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the compound's half-life. youtube.com The specific impact of a 4-fluoro substitution, as in 2-Amino-4-fluoroindole, would be a unique combination of these effects, influencing the molecule's conformation, lipophilicity, and electronic profile, which in turn dictates its biological activity. nih.gov The precise effects are context-dependent, varying with the specific biological target and the rest of the molecular structure. nih.gov

Below is a table illustrating how substituent position can influence activity in indole analogs, based on published research findings.

| General Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

| 5-chloroindolecarboxamide | 2 | F | Increased inhibitory activity (IC50 = 0.42 µM) | nih.gov |

| 5-chloroindolecarboxamide | 3 | F | Increased inhibitory activity (IC50 = 0.34 µM) | nih.gov |

| Indole Scaffold | 5 or 7 | Halogen (F, Cl, Br) | Affects cytotoxicity | mdpi.com |

| Bisindole | 5-6', 6-5', or 5-5' linkage | - | Reduced activity compared to 6-6' linkage | nih.gov |

This table is illustrative of SAR principles for substituted indoles.

Lead optimization is a critical process in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological properties. preprints.orgnih.gov For fluoroindole scaffolds, this involves exploring which functional groups are tolerated and how to best design side chains to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.comnih.gov

Research has shown that the indole core is tolerant of a wide array of functional groups, including esters, ethers, ketones, and nitro groups, without detrimental effects on reactivity in certain synthetic procedures. researchgate.net When designing new analogs based on the 2-Amino-4-fluoroindole scaffold, medicinal chemists employ several strategies:

Varying Substituents: Different chemical groups can be attached to the indole nitrogen (N1), the amino group (C2), or other positions on the rings to probe for beneficial interactions with the target protein.

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic properties without losing potency. nih.gov For example, a carboxylic acid group might be replaced with a tetrazole.

Structure-Based Design: If the 3D structure of the biological target is known, chemists can rationally design side chains to fit into specific pockets, adding lipophilic groups to interact with hydrophobic patches or hydrogen bond donors/acceptors to form specific interactions. youtube.com

Improving Physicochemical Properties: Side chains are often optimized to increase solubility (by adding polar groups) or to "harden" the molecule against metabolic degradation (e.g., by adding fluorine atoms to block oxidative sites). youtube.com

These optimization strategies are iterative, with each new set of synthesized compounds providing further SAR data to guide the design of the next generation of molecules. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Fluoroindole Derivatives

In modern drug discovery, computational techniques like pharmacophore modeling and virtual screening are used to accelerate the identification of new bioactive molecules. mdpi.com These methods are particularly useful for exploring the potential of privileged scaffolds like 2-Amino-4-fluoroindole.

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. frontiersin.org Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of virtual compounds to identify those that possess the required features and are therefore likely to be active. mdpi.comnih.gov

The 2-Amino-4-fluoroindole scaffold possesses several intrinsic features that are important for creating pharmacophore models. The specific combination and spatial arrangement of these features will define its potential to interact with various biological targets.

Hydrogen Bond Donor (HBD): The N-H of the indole ring and the primary amine (-NH2) at the 2-position are potent hydrogen bond donors.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the indole ring and the amino group can also act as hydrogen bond acceptors.

Aromatic Ring (AR): The fused bicyclic indole system provides a large aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site.

Hydrophobic (HY) Feature: The indole ring is largely hydrophobic and can occupy hydrophobic pockets within a target protein.

Negative Ionizable (NI): While not present in the parent scaffold, the indole N-H can be deprotonated under certain conditions, or acidic groups can be added to derivatives, introducing a negative ionizable feature.

The 4-fluoro substituent does not typically add a new pharmacophoric feature itself, but it significantly modulates the electronic character of the aromatic ring, potentially strengthening interactions or altering the pKa of the indole N-H, thereby influencing the role of the other features.

A typical pharmacophore model derived from a ligand-bound protein structure might include a combination of these features, as shown in the interactive table below.

| Pharmacophore Feature | Abbreviation | Color Code (Typical) | Potential Origin on Scaffold |

| Hydrogen Bond Acceptor | HBA | Green | 2-Amino group, Indole Nitrogen |

| Hydrogen Bond Donor | HBD | Magenta | 2-Amino group, Indole N-H |

| Ring Aromatic | RA | Orange | Indole Ring System |

| Hydrophobic | HY | Cyan/Yellow | Indole Ring System |

The features and their spatial arrangement are specific to the target protein's binding site. nih.govplos.org

The design of novel ligands based on the 2-Amino-4-fluoroindole scaffold is a systematic process that integrates SAR data and computational modeling. The goal is to build upon the core structure to achieve high affinity and selectivity for a specific biological target. Key principles include:

Scaffold Hopping and Decoration: The core scaffold can be "decorated" with various functional groups at multiple positions (e.g., the N1 position, the C2 amino group, and other positions on the benzene ring). This allows for the exploration of the chemical space around the core to find optimal interactions with the target. nih.gov

Exploiting Key Interactions: Based on pharmacophore models or known ligand-protein structures, new molecules are designed to maximize key interactions. For example, if a hydrogen bond with a specific residue is known to be critical for activity, modifications will aim to preserve or enhance this interaction.

Modulating Physicochemical Properties: The 4-fluoro substituent already provides a starting point for favorable ADMET properties. Further modifications, such as adding polar groups to improve solubility or other metabolically stable groups, can be made to fine-tune the molecule's pharmacokinetic profile. youtube.com

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific, biologically active conformation. This can increase potency and selectivity by reducing the entropic penalty of binding.

By combining these principles, medicinal chemists can rationally design new generations of drug candidates from the versatile 2-Amino-4-fluoroindole hydrochloride scaffold, leveraging its privileged nature and the unique properties conferred by its specific substitution pattern.

Biological Target Identification Using 2-Amino-4-fluoroindole Hydrochloride Derivatives (In Vitro Research)

While direct in vitro biological target identification studies specifically detailing the use of "2-Amino-4-fluoroindole hydrochloride" derivatives are not extensively available in publicly accessible literature, the broader class of indole and oxindole (B195798) derivatives has been widely investigated for their inhibitory activity against various biological targets. These studies provide a strong rationale for the potential applications of 2-amino-4-fluoroindole derivatives in identifying and validating new drug targets. The introduction of a fluorine atom at the 4-position of the indole ring can significantly alter the compound's binding affinity, selectivity, and metabolic stability, making its derivatives attractive candidates for screening against a diverse array of enzymes and receptors.

Research on structurally related indole-based compounds has demonstrated their potential as potent inhibitors of several key enzyme families, including protein kinases and α-glucosidase. For instance, various 2-oxoindole derivatives have been synthesized and evaluated as inhibitors of kinases like FLT3 and CDK2, which are crucial targets in cancer therapy. mdpi.com Similarly, 5-fluoro-2-oxindole derivatives have shown significant inhibitory activity against α-glucosidase, an important enzyme in carbohydrate metabolism and a target for anti-diabetic drugs. frontiersin.orgresearchgate.net

The data from these studies on related compounds underscore the potential of a focused screening library based on the 2-amino-4-fluoroindole scaffold for the identification of novel inhibitors against various biological targets. The functional groups of 2-amino-4-fluoroindole hydrochloride offer convenient handles for chemical modification, allowing for the generation of a diverse library of derivatives for high-throughput screening.

Table 1: Examples of In Vitro Inhibitory Activity of Related Indole and Oxindole Derivatives

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase | Exhibited potent inhibitory activity, significantly better than the reference drug acarbose. The position and nature of substituents on the benzylidene moiety were found to be critical for activity. | 35.83 µM to 56.87 µM for the most active compounds. frontiersin.orgresearchgate.net |

| 2-Oxindole-Pyridyl Hybrids | FLT3 Kinase | Demonstrated powerful and selective inhibitory activity against FLT3, a key target in acute myeloid leukemia. | Inhibition percentage of 92.59% at 10 µM for the lead compound. mdpi.com |

| 2-Oxindole-Pyridyl Hybrids | CDK2 Kinase | Showed significant inhibition of CDK2, a crucial regulator of the cell cycle and a target in cancer therapy. | Inhibition percentage of 87.71% at 10 µM for the lead compound. mdpi.com |

| 4-Azaindole Derivatives | TGFβRI Kinase | Identified as potent and selective inhibitors of TGFβRI kinase, an important target in immuno-oncology. | Biochemical IC50 of 22 nM for the initial hit compound. nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the 2-amino-4-fluoroindole scaffold, as direct data for its derivatives in this context is limited.

Fluoroindoles in Protein Engineering and Labeling for Structural and Dynamics Studies

The incorporation of fluorinated tryptophan analogues, derived from the corresponding fluoroindoles, into proteins allows for high-resolution structural and dynamic studies. The ¹⁹F nucleus has a large chemical shift dispersion, making it highly sensitive to its local electronic environment. ucla.edu This property allows researchers to monitor subtle conformational changes in a protein upon ligand binding, protein-protein interaction, or changes in environmental conditions. news-medical.net

One of the key advantages of using fluoroindoles is that they can often be incorporated into proteins biosynthetically by supplementing the growth media of expression systems with the corresponding fluoroindole. This method allows for the global or site-specific labeling of proteins with the fluorinated amino acid.

Recent studies have highlighted the utility of difluorinated tryptophans, such as 4,6-difluoro-tryptophan, as probes for ¹⁹F NMR. The presence of two fluorine atoms provides multiple NMR signals that can report on the local environment from different perspectives within the same residue. For example, 4,6-difluoro-tryptophan was successfully incorporated into the C-terminal domain of the HIV-1 capsid protein, and the resulting ¹⁹F NMR spectra provided distinct resonances for the two fluorine atoms, which were sensitive to the protein's monomer-dimer equilibrium. ehu.es

Fluorination of the indole side chain can also have a significant impact on protein stability. The introduction of fluorine can alter the hydrophobic and electronic properties of the amino acid, leading to enhanced thermal and chemical stability of the protein. This "superfolder" effect has been observed with other fluorinated amino acids and is an active area of research in protein design. nih.gov

Table 2: Applications of Fluoroindoles in Protein Engineering and Structural Studies

| Fluorinated Amino Acid | Protein System | Study Focus | Key Findings |

| 4,6-Difluoro-tryptophan | HIV-1 Capsid Protein (C-terminal domain) | ¹⁹F NMR probe for protein structure and dynamics. | Successful biosynthetic incorporation; distinct ¹⁹F NMR signals for each fluorine atom, sensitive to the protein's oligomeric state. ehu.es |

| (4R)-Fluoroproline and (4S)-Fluoroproline | Polyproline Peptides | ¹⁹F NMR reporters of proline conformation and dynamics. | The fluorine chemical shifts were sensitive to the local conformation and were used to study binding kinetics to an SH3 domain. nih.gov |

| Fluorinated Tryptophans | General | Enhancing protein stability and serving as NMR probes. | Fluorination can increase the thermal and chemical stability of proteins. The ¹⁹F chemical shift is a sensitive reporter of the local environment. ucla.edunih.gov |

This table provides examples of how fluoroindoles and other fluorinated amino acids are used in protein engineering and structural biology, illustrating the potential applications for derivatives of 2-amino-4-fluoroindole.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-4-fluoroindole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves constructing the indole core followed by introducing fluorine and amine groups. For example, indole ring formation via Fischer indole synthesis or palladium-catalyzed cyclization can be adapted. Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions . The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Key variables affecting yield include temperature (60–80°C for cyclization), solvent polarity, and stoichiometry of fluorinating agents. Purification via recrystallization (using ethanol/water mixtures) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-4-fluoroindole hydrochloride, and how can conflicting NMR data be resolved?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic protons, fluorine coupling patterns, and amine proton environments. For example, the fluorine atom at the 4-position causes splitting in adjacent proton signals .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves ambiguities in stereochemistry or salt formation .

- FT-IR : Verifies N-H (amine) and C-F stretches.

- Conflict Resolution : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent effects. Compare with computational predictions (DFT) or literature analogs .

Q. What are the optimal storage conditions for 2-Amino-4-fluoroindole hydrochloride to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under desiccant (e.g., silica gel). Hydrochloride salts are hygroscopic; periodic analysis via HPLC or TLC monitors degradation (e.g., free base formation). For extended stability, lyophilize and store under inert gas .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 2-Amino-4-fluoroindole hydrochloride against enzyme targets?

- Methodological Answer :

- In vitro assays : Use fluorescence-based enzymatic assays (e.g., kinase or protease inhibition) with positive/negative controls.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.

- Selectivity screening : Compare activity against related enzymes (e.g., non-fluorinated indole analogs) .

- Cellular uptake studies : Employ LC-MS to quantify intracellular concentrations .

Q. When encountering contradictory results in bioactivity assays, what approaches identify variability sources?

- Methodological Answer :

- Purity validation : Re-analyze compound via HPLC (>98% purity threshold).

- Assay conditions : Check pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Replicate experiments : Use independent synthetic batches and multiple cell lines.

- Data normalization : Include internal standards (e.g., β-actin in Western blots) .

Q. How can molecular docking predict interaction mechanisms of 2-Amino-4-fluoroindole hydrochloride with biological targets?

- Methodological Answer :

- Protein preparation : Obtain target structures from PDB (e.g., serotonin receptors). Protonate residues and optimize hydrogen bonds.

- Ligand parametrization : Assign partial charges to fluorine and amine groups using software like AutoDock Vina.

- Docking simulations : Score binding affinities and compare with mutagenesis data .

Q. What strategies optimize synthetic yield while minimizing by-products in 2-Amino-4-fluoroindole hydrochloride synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)2 vs. PdCl2 for cyclization efficiency.

- Solvent optimization : Use DMF for solubility or toluene for reflux conditions.

- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress.

- By-product mitigation : Add scavengers (e.g., molecular sieves) for water-sensitive steps .

Q. How does fluorine at the 4-position influence physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.